![molecular formula C31H28O4 B14354765 3,3-Bis[(3-phenoxyphenyl)methyl]pentane-2,4-dione CAS No. 90137-65-8](/img/structure/B14354765.png)
3,3-Bis[(3-phenoxyphenyl)methyl]pentane-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3-Bis[(3-phenoxyphenyl)methyl]pentane-2,4-dione is an organic compound characterized by its complex structure, which includes phenoxyphenyl groups attached to a pentane-2,4-dione backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Bis[(3-phenoxyphenyl)methyl]pentane-2,4-dione typically involves multi-step organic reactions. One common method includes the alkylation of pentane-2,4-dione with 3-phenoxybenzyl chloride in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
3,3-Bis[(3-phenoxyphenyl)methyl]pentane-2,4-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ketone groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the benzylic positions, where halogens or other nucleophiles replace hydrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: N-bromosuccinimide (NBS) for bromination at the benzylic position.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Applications De Recherche Scientifique
3,3-Bis[(3-phenoxyphenyl)methyl]pentane-2,4-dione has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3,3-Bis[(3-phenoxyphenyl)methyl]pentane-2,4-dione involves its interaction with specific molecular targets. The phenoxyphenyl groups can interact with biological macromolecules, potentially inhibiting enzymes or disrupting cellular processes. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3,3-Bis[(4-phenoxyphenyl)methyl]pentane-2,4-dione
- 3,3-Bis[(2-phenoxyphenyl)methyl]pentane-2,4-dione
- 3,3-Bis[(3-methoxyphenyl)methyl]pentane-2,4-dione
Uniqueness
3,3-Bis[(3-phenoxyphenyl)methyl]pentane-2,4-dione is unique due to the specific positioning of the phenoxyphenyl groups, which can influence its reactivity and interaction with other molecules. This structural uniqueness can lead to distinct chemical and biological properties compared to its analogs.
Propriétés
Numéro CAS |
90137-65-8 |
|---|---|
Formule moléculaire |
C31H28O4 |
Poids moléculaire |
464.5 g/mol |
Nom IUPAC |
3,3-bis[(3-phenoxyphenyl)methyl]pentane-2,4-dione |
InChI |
InChI=1S/C31H28O4/c1-23(32)31(24(2)33,21-25-11-9-17-29(19-25)34-27-13-5-3-6-14-27)22-26-12-10-18-30(20-26)35-28-15-7-4-8-16-28/h3-20H,21-22H2,1-2H3 |
Clé InChI |
DDCMAOJPFKJKLJ-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C(CC1=CC(=CC=C1)OC2=CC=CC=C2)(CC3=CC(=CC=C3)OC4=CC=CC=C4)C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


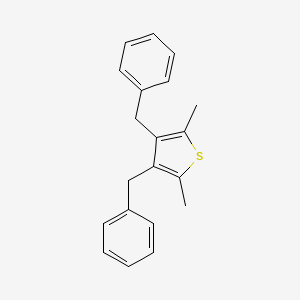
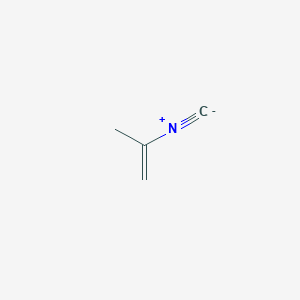
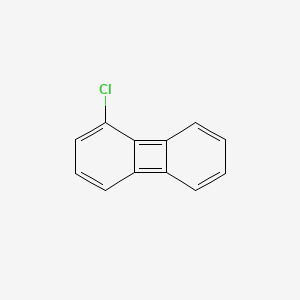
![Butyl (2E)-[(4-methoxyphenyl)imino]acetate](/img/structure/B14354707.png)
![1-{4-[(Methoxycarbonyl)oxy]phenyl}ethenyl acetate](/img/structure/B14354718.png)

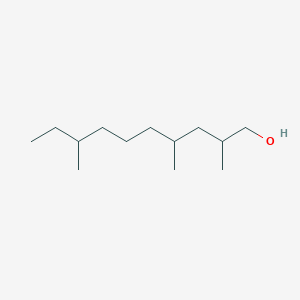
![4,4'-(2,4,8,10-Tetraoxaspiro[5.5]undecane-3,9-diyl)bis(2-methylphenol)](/img/structure/B14354732.png)
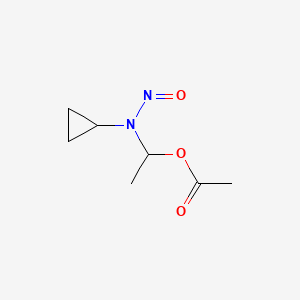
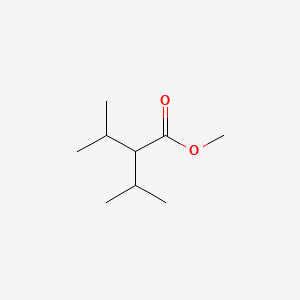


![2-[4-(4-Chlorophenoxy)phenyl]-2-(dimethoxymethyl)oxirane](/img/structure/B14354783.png)

